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Executive Summary
Galanin (1-13)-bradykinin(2-9) amide, commonly known as M35, is a chimeric peptide that has

garnered significant interest in neurobiology and pharmacology. This high-affinity ligand for

galanin receptors exhibits a complex pharmacological profile, acting as a potent antagonist at

low nanomolar concentrations and demonstrating agonistic properties at higher concentrations.

This dual functionality, coupled with its high affinity for galanin receptor subtypes, makes M35 a

critical tool for elucidating the physiological roles of the galaninergic system and a potential

scaffold for the development of novel therapeutics targeting neurological and metabolic

disorders. This document provides a comprehensive overview of the synthesis, binding

characteristics, signaling pathways, and experimental protocols related to M35 research.

Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems,

where it modulates a diverse array of physiological processes, including nociception, cognition,

and hormonal secretion. Its actions are mediated through three G protein-coupled receptor

subtypes: GalR1, GalR2, and GalR3. The development of selective ligands for these receptors

is crucial for understanding their specific functions. M35 is a synthetic chimeric peptide

constructed from the N-terminal fragment of galanin (1-13), responsible for receptor

recognition, and a fragment of bradykinin (2-9) at the C-terminus. This design strategy has

yielded a high-affinity ligand with unique properties at galanin receptors.
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Synthesis and Structure
M35 is a 22-amino acid peptide amide with the sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-

Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH₂.

General Synthesis Protocol: Solid-Phase Peptide
Synthesis (SPPS)
While a specific, detailed protocol for the synthesis of M35 is not publicly available, it is

synthesized using standard solid-phase peptide synthesis (SPPS) techniques with Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry. The general steps are as follows:

Resin Preparation: A suitable solid support, such as a Rink Amide resin, is used to generate

the C-terminal amide upon cleavage. The resin is swelled in an appropriate solvent like

dimethylformamide (DMF).

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of

piperidine in DMF to expose the free amine.

Amino Acid Coupling: The first Fmoc-protected amino acid (Arginine) is activated using a

coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to

the resin. The reaction is allowed to proceed until completion.

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-

products.

Chain Elongation: The deprotection, coupling, and washing steps are repeated for each

subsequent amino acid in the M35 sequence.

Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from

the resin, and all side-chain protecting groups are removed simultaneously using a cleavage

cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water,

triisopropylsilane) to prevent side reactions.

Purification and Characterization: The crude peptide is precipitated with cold diethyl ether,

dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance
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liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed

by analytical HPLC and mass spectrometry.

Quantitative Data: Receptor Binding Affinity
M35 exhibits high affinity for galanin receptors, with a notable preference for the GalR1

subtype. The binding affinities are typically determined through competitive radioligand

displacement assays.
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Experimental Protocols
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of M35 for galanin receptors.

Membrane Preparation: Cell membranes expressing the galanin receptor subtype of interest

are prepared from cultured cells or tissue homogenates by centrifugation.

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1%

BSA, pH 7.4.
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Reaction Mixture: In a 96-well plate, the following are combined:

A fixed concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin).

Varying concentrations of the unlabeled competitor ligand (M35).

Cell membranes (typically 10-50 µg of protein).

Incubation: The plate is incubated at room temperature for a sufficient time to reach

equilibrium (e.g., 60-90 minutes).

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through

glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold

assay buffer to remove unbound radioligand.

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is

measured using a gamma counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀

value (the concentration of M35 that inhibits 50% of the specific binding of the radioligand).

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay
This functional assay is used to determine the effect of M35 on the Gi/o-coupled signaling of

GalR1.

Cell Culture: Cells stably expressing the GalR1 receptor are cultured to near confluency in

appropriate media.

Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

Assay Medium: The growth medium is replaced with a stimulation buffer, often containing a

phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

Ligand Treatment:
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Antagonist Mode: Cells are pre-incubated with varying concentrations of M35 before the

addition of a fixed concentration of galanin and a fixed concentration of forskolin (an

adenylyl cyclase activator).

Agonist Mode: Cells are treated with varying concentrations of M35 in the presence of a

fixed concentration of forskolin.

Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The

intracellular cAMP concentration is measured using a commercially available kit, such as a

competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP

response. Dose-response curves are generated to determine the EC₅₀ (for agonist activity)

or IC₅₀ (for antagonist activity) of M35.

Signaling Pathways
M35 exhibits a dual-action mechanism, primarily at the Gi/o-coupled GalR1. This is

concentration-dependent. GalR2, in contrast, primarily couples to Gq/11 proteins, leading to

the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Antagonistic Action of M35 (Low Concentrations)
At low nanomolar concentrations, M35 acts as a competitive antagonist at GalR1. It binds to

the receptor but does not induce the conformational change necessary for G-protein activation.

By occupying the binding site, it prevents the endogenous ligand, galanin, from binding and

initiating the inhibitory signal on adenylyl cyclase. This results in the reversal of galanin-induced

inhibition of cAMP production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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